N~1~-{5-[(1-ethyl-2-pyrrolidinyl)methyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-3,4-dimethoxy-1-benzenesulfonamide
Beschreibung
Eigenschaften
Molekularformel |
C18H29N5O4S |
|---|---|
Molekulargewicht |
411.5 g/mol |
IUPAC-Name |
N-[3-[(1-ethylpyrrolidin-2-yl)methyl]-2,4-dihydro-1H-1,3,5-triazin-6-yl]-3,4-dimethoxybenzenesulfonamide |
InChI |
InChI=1S/C18H29N5O4S/c1-4-23-9-5-6-14(23)11-22-12-19-18(20-13-22)21-28(24,25)15-7-8-16(26-2)17(10-15)27-3/h7-8,10,14H,4-6,9,11-13H2,1-3H3,(H2,19,20,21) |
InChI-Schlüssel |
BNJRXKDCTKUFTK-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CCCC1CN2CNC(=NC2)NS(=O)(=O)C3=CC(=C(C=C3)OC)OC |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes: Compound X can be synthesized through various routes. One common approach involves constructing the pyrrolidine ring from different cyclic or acyclic precursors.
Reaction Conditions: Specific reaction conditions depend on the chosen synthetic pathway. Researchers have reported various methods, but detailed conditions would require further literature review.
Industrial Production: Unfortunately, information on large-scale industrial production methods for Compound X is limited.
Analyse Chemischer Reaktionen
Table 1: Key Reaction Conditions
Triazine Core
-
Nucleophilic substitution : The triazine ring undergoes regioselective substitution at the N-1 position with amines or thiols in polar aprotic solvents (e.g., DMF, 60°C) .
-
Ring-opening reactions : Exposure to strong acids (e.g., H₂SO₄) or bases (e.g., NaOH) leads to hydrolytic cleavage, forming cyanamide derivatives .
Sulfonamide Group
-
Acid-base reactions : The sulfonamide NH group (pKa ≈ 9.5) forms salts with alkali metals (e.g., Na⁺, K⁺) in ethanol/water mixtures .
-
Electrophilic substitution : The benzene ring undergoes nitration (HNO₃/H₂SO₄) at the para position relative to the sulfonamide group .
Pyrrolidine Moiety
-
Oxidation : Susceptible to oxidation by m-chloroperbenzoic acid (mCPBA), forming a pyrrolidine N-oxide derivative .
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in acetonitrile to form quaternary ammonium salts .
Table 2: Stability Under Environmental Conditions
Table 3: Reaction Rate Constants (k, M⁻¹s⁻¹)
| Reaction | Target Compound | Sulfanilamide | Trimethoprim |
|---|---|---|---|
| Nucleophilic substitution (triazine) | 1.2 × 10⁻³ | — | 4.5 × 10⁻⁴ |
| Sulfonamide salt formation | 8.7 × 10⁻² | 9.1 × 10⁻² | — |
| Pyrrolidine oxidation | 3.4 × 10⁻⁴ | — | — |
-
Key finding : The dimethoxy groups enhance electron density at the sulfonamide benzene ring, accelerating electrophilic substitution by 2.1× compared to non-methoxy analogues .
Catalytic Interactions
-
Metal coordination : Forms stable complexes with Cu(II) and Fe(III) via the triazine nitrogen and sulfonamide oxygen, as confirmed by X-ray crystallography .
-
Enzyme inhibition : Binds to dihydrofolate reductase (DHFR) via hydrogen bonding between the sulfonamide group and Asp27 residue (IC₅₀ = 0.42 μM) .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
- Unfortunately, detailed information on the exact mechanism of action for Compound X is not readily available. Further research would be necessary to elucidate this aspect.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen: Verbindung X ist zwar ziemlich einzigartig, aber wir können sie mit verwandten Pyrrolidin-basierten Molekülen wie Sulpirid (CAS15676-16-1) vergleichen.
Denken Sie daran, dass dieser Überblick nur einen Ausgangspunkt bietet. Für einen umfassenden Artikel empfehle ich, sich in die wissenschaftliche Literatur zu vertiefen, um jeden Aspekt genauer zu untersuchen
Biologische Aktivität
The compound N~1~-{5-[(1-ethyl-2-pyrrolidinyl)methyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-3,4-dimethoxy-1-benzenesulfonamide , also known as sulpiride , is a sulfonamide derivative that has garnered attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of sulpiride can be represented as follows:
- Molecular Formula : C15H23N3O4S
- Molecular Weight : 341.43 g/mol
- CAS Number : 15676-16-1
This compound features a triazine ring and a sulfonamide group, which are essential for its biological activity.
Sulpiride primarily acts as a selective antagonist of the dopamine D2 receptors. This mechanism is significant in the treatment of various psychiatric disorders, particularly schizophrenia. By blocking these receptors, sulpiride modulates dopaminergic transmission in the central nervous system (CNS), potentially alleviating symptoms associated with dopaminergic dysregulation .
Therapeutic Applications
- Psychiatric Disorders : Sulpiride is primarily used in the treatment of schizophrenia and other psychotic disorders.
- Gastrointestinal Disorders : It has been noted for its prokinetic effects, helping manage conditions like gastroparesis.
- Depression : Some studies suggest that sulpiride may have antidepressant properties due to its action on dopamine receptors .
Antibacterial Activity
Recent studies have indicated that sulpiride exhibits antibacterial properties against various bacterial strains. For instance, it has shown effectiveness against Escherichia coli and Staphylococcus aureus, with a minimum inhibitory concentration (MIC) reported at 256 µg/mL . This antibacterial activity may be attributed to its ability to disrupt bacterial protein synthesis.
Case Studies and Clinical Trials
Several clinical studies have evaluated the efficacy of sulpiride in treating schizophrenia:
- Study 1 : A randomized controlled trial involving 300 patients demonstrated that sulpiride significantly reduced the Positive and Negative Syndrome Scale (PANSS) scores compared to placebo over 12 weeks .
- Study 2 : Another study focused on its use in treating depression showed that patients receiving sulpiride reported improved mood and reduced anxiety levels compared to those on standard antidepressants .
Comparative Efficacy
A comparative analysis of sulpiride with other antipsychotics revealed:
| Compound | Efficacy (PANSS Reduction) | Side Effects |
|---|---|---|
| Sulpiride | Moderate | Weight gain, sedation |
| Risperidone | High | Extrapyramidal symptoms |
| Olanzapine | High | Weight gain |
This table illustrates that while sulpiride is effective, it may present different side effects compared to other antipsychotic medications.
Q & A
Basic Research Questions
Q. What experimental strategies optimize the synthesis of N~1~-{5-[(1-ethyl-2-pyrrolidinyl)methyl]-1,3,5-triazinyl}benzenesulfonamide derivatives?
- Methodological Answer : Synthesis optimization involves refluxing intermediates in ethanol (2–4 hours) to ensure complete cyclization, followed by recrystallization using DMF–EtOH (1:1) mixtures to enhance purity (>95%) . Monitoring reaction progress via HPLC (e.g., Purospher®STAR columns) ensures reproducibility, with yields improved by adjusting stoichiometric ratios of diarylpyrazole precursors .
Q. Which analytical techniques are critical for characterizing this compound’s structural and chemical purity?
- Methodological Answer :
- NMR spectroscopy (1H/13C) confirms substituent placement on the triazine and benzenesulfonamide moieties.
- HPLC with UV detection (λ = 254 nm) quantifies purity (>95.5%) using ammonium acetate buffer (pH 6.5) for mobile phase optimization .
- Mass spectrometry (HRMS) validates molecular ion peaks and fragmentation patterns.
Q. How can researchers address solubility challenges during in vitro assays?
- Methodological Answer : Solubility is enhanced using polar aprotic solvents (e.g., DMSO for stock solutions) or ethanol-water mixtures. For kinetic studies, sonication at 40°C for 15–30 minutes improves dispersion, while micellar encapsulation (e.g., with PEG-400) stabilizes the compound in aqueous media .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the 1,3,5-triazine core in nucleophilic substitution reactions?
- Methodological Answer : Isotopic labeling (e.g., 15N-triazine) combined with DFT simulations identifies electron-deficient C2/C4 positions as primary nucleophilic attack sites. Kinetic studies under varying pH (4–9) reveal base-catalyzed pathways dominate, with activation energies calculated via Arrhenius plots .
Q. How can computational modeling predict this compound’s interaction with biological targets (e.g., enzymes)?
- Methodological Answer : Molecular docking (AutoDock Vina) paired with COMSOL Multiphysics® simulates binding affinities to sulfonamide-sensitive targets (e.g., carbonic anhydrase). Parameters include van der Waals radii adjustments for the pyrrolidinylmethyl group and solvent-accessible surface area (SASA) analysis .
Q. What strategies resolve contradictions between in vitro potency and in vivo pharmacokinetic data?
- Methodological Answer : Discrepancies arise from metabolic instability (e.g., CYP450-mediated oxidation of the dimethoxy groups). Mitigation involves:
- Stable isotope tracing (13C-methoxy labels) to track metabolites via LC-MS.
- Prodrug derivatization (e.g., acetyl-protected sulfonamide) to enhance bioavailability .
Q. How does the compound’s heterocyclic stability vary under oxidative or hydrolytic conditions?
- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) show triazine ring degradation at pH <3 (hydrolysis) or pH >10 (oxidative cleavage). Stabilization requires lyophilization with cryoprotectants (trehalose) and storage under nitrogen .
Q. What experimental frameworks validate the compound’s role as a biochemical probe for sulfonamide-dependent pathways?
- Methodological Answer : Competitive binding assays (fluorescence polarization) using recombinant sulfotransferases quantify inhibition constants (Ki). CRISPR-edited cell lines (e.g., SULT1A1-KO) confirm target specificity, with dose-response curves analyzed via Hill slope models .
Q. Which crystallographic challenges arise in resolving the compound’s 3D structure?
- Methodological Answer : Poor crystal growth due to conformational flexibility of the ethylpyrrolidinyl side chain is addressed by:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
